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molecular formula C10H13BrOS B8279918 4-(5-Bromo-4-methyl-thiophen-2-yl)-tetrahydropyran

4-(5-Bromo-4-methyl-thiophen-2-yl)-tetrahydropyran

Cat. No. B8279918
M. Wt: 261.18 g/mol
InChI Key: OMKRLGGNYTWPSF-UHFFFAOYSA-N
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Patent
US07612067B2

Procedure details

To a solution of 4-(5-bromo-4-methyl-thiophen-2-yl)-tetrahydro-pyran-4-ol (2.3 g, 8.30 mmol) and 1,2-dichloroethane (50 mL) is added ZnI2 (3.97 g, 12.45 mmol) and sodium cyanoborohydride (3.91, 62.23 mmol). The solution is stirred for 1 hour, filtered thru celite and concentrated. The residue is purified by ISCO column chromatography (5%-10% EtOAc/hexane gradient) furnish the title compound (1.53 g, 5.86 mmol, 71%). 1H NMR (CDCl3), δ 1.69-1.82 (m, 2H), 1.84-1.92 (m, 2H), 2.14 (s, 3H), 2.84-2.98 (m, 1H), 3.49 (dt, J=11.8, 2.2 Hz, 2H), 4.00-4.07 (m, 2H), 6.51 (s, 1H).
Name
4-(5-bromo-4-methyl-thiophen-2-yl)-tetrahydro-pyran-4-ol
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
62.23 mmol
Type
reactant
Reaction Step One
Name
Quantity
3.97 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]2(O)[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)=[CH:4][C:3]=1[CH3:14].C([BH3-])#N.[Na+]>[Zn+2].[I-].[I-].ClCCCl>[Br:1][C:2]1[S:6][C:5]([CH:7]2[CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)=[CH:4][C:3]=1[CH3:14] |f:1.2,3.4.5|

Inputs

Step One
Name
4-(5-bromo-4-methyl-thiophen-2-yl)-tetrahydro-pyran-4-ol
Quantity
2.3 g
Type
reactant
Smiles
BrC1=C(C=C(S1)C1(CCOCC1)O)C
Name
Quantity
62.23 mmol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
3.97 g
Type
catalyst
Smiles
[Zn+2].[I-].[I-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered thru celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by ISCO column chromatography (5%-10% EtOAc/hexane gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(S1)C1CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.86 mmol
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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